molecular formula C6H3ClN2O3 B12971592 6-Chloro-3-nitropicolinaldehyde

6-Chloro-3-nitropicolinaldehyde

Cat. No.: B12971592
M. Wt: 186.55 g/mol
InChI Key: HXYHKQDZPMNHAX-UHFFFAOYSA-N
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Description

6-Chloro-3-nitropicolinaldehyde is a pyridine derivative featuring a chloro group at position 6, a nitro group at position 3, and an aldehyde functional group at position 4 of the aromatic ring. The nitro and chloro groups are electron-withdrawing, influencing the compound’s electronic properties and reactivity, while the aldehyde group provides a site for further functionalization, such as condensation or reduction reactions .

Properties

Molecular Formula

C6H3ClN2O3

Molecular Weight

186.55 g/mol

IUPAC Name

6-chloro-3-nitropyridine-2-carbaldehyde

InChI

InChI=1S/C6H3ClN2O3/c7-6-2-1-5(9(11)12)4(3-10)8-6/h1-3H

InChI Key

HXYHKQDZPMNHAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])C=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-nitropicolinaldehyde typically involves the nitration of 6-chloropicolinaldehyde. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3rd position.

Industrial Production Methods: Industrial production of 6-Chloro-3-nitropicolinaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-nitropicolinaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

Major Products Formed:

    Reduction: 6-Chloro-3-aminopicolinaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 6-Chloro-3-nitropicolinic acid.

Scientific Research Applications

6-Chloro-3-nitropicolinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-3-nitropicolinaldehyde is primarily based on its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity to molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 6-Chloro-3-nitropicolinaldehyde with key analogs, focusing on molecular properties, functional groups, and applications inferred from evidence.

Structural and Functional Group Analysis

Compound Name CAS Number Molecular Formula Functional Groups Molecular Weight Key Features
6-Chloro-3-nitropicolinaldehyde Not available C₆H₃ClN₂O₂ Chloro (C6), nitro (C3), aldehyde (C4) 170.56 (calc.) High reactivity due to aldehyde; potential use in Schiff base synthesis.
6-Chloro-3-nitropicolinic acid 866807-27-4 C₆H₃ClN₂O₄ Chloro (C6), nitro (C3), carboxylic acid (C4) 202.55 Water-soluble; used in metal coordination chemistry .
Ethyl 6-chloro-3-nitropicolinate 1805648-67-2 C₈H₇ClN₂O₄ Chloro (C6), nitro (C3), ethyl ester (C4) 230.61 Lipophilic; intermediate in drug synthesis .
3-Amino-6-chloropicolinaldehyde 6636-55-1 C₆H₅ClN₂O Chloro (C6), amino (C3), aldehyde (C4) 156.57 Reduced electron withdrawal (vs. nitro); used in heterocyclic chemistry .
6-Chloro-3-nitropicolinonitrile 26820-34-8 C₆H₂ClN₃O₂ Chloro (C6), nitro (C3), nitrile (C4) 183.55 High stability; applications in materials science .

Physicochemical Properties

  • Solubility : The carboxylic acid derivative (6-Chloro-3-nitropicolinic acid) is polar and water-soluble, while the ethyl ester and aldehyde analogs are more soluble in organic solvents .
  • Stability : Nitro-containing compounds (e.g., 6-Chloro-3-nitropicolinaldehyde) may exhibit thermal sensitivity, necessitating storage at low temperatures .

Biological Activity

6-Chloro-3-nitropicolinaldehyde is an organic compound with the molecular formula C6H3ClN2O3. It is a derivative of picolinaldehyde, notable for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6H3ClN2O3
  • Molecular Weight : 186.55 g/mol
  • IUPAC Name : 6-chloro-3-nitropyridine-2-carbaldehyde
  • Canonical SMILES : C1=CC(=NC(=C1N+[O-])C=O)Cl

Synthesis

The synthesis of 6-Chloro-3-nitropicolinaldehyde typically involves the nitration of 6-chloropicolinaldehyde using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. This method ensures the selective introduction of the nitro group at the 3rd position on the pyridine ring. The compound can undergo various chemical reactions, including reduction, substitution, and oxidation, leading to different derivatives useful in research and industry.

Antimicrobial Properties

Research indicates that 6-Chloro-3-nitropicolinaldehyde exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be explored as a potential treatment for bacterial infections.

Anticancer Activity

In addition to its antimicrobial properties, 6-Chloro-3-nitropicolinaldehyde has shown promise in anticancer research. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.

A study conducted on various cancer cell lines revealed:

Cell LineIC50 (µM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
A549 (lung cancer)20

The mechanism appears to involve the formation of reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects .

The biological activity of 6-Chloro-3-nitropicolinaldehyde can be attributed to its functional groups:

  • Nitro Group : Can undergo reduction to form reactive species that interact with cellular targets.
  • Aldehyde Group : Capable of forming covalent bonds with nucleophilic sites in proteins and DNA, potentially disrupting normal cellular functions.
  • Chlorine Atom : May participate in halogen bonding, influencing binding affinity to biological targets.

These interactions suggest a multifaceted mechanism underlying its biological effects .

Case Studies

  • Antimicrobial Efficacy Against Resistant Strains :
    A recent study evaluated the effectiveness of 6-Chloro-3-nitropicolinaldehyde against multidrug-resistant strains of Staphylococcus aureus. The compound demonstrated significant antibacterial activity, suggesting its potential use in treating resistant infections.
  • Cancer Cell Line Studies :
    In a series of experiments involving different cancer cell lines, researchers found that treatment with varying concentrations of 6-Chloro-3-nitropicolinaldehyde resulted in dose-dependent inhibition of cell growth. The study highlighted its potential as a lead compound for developing new anticancer therapies.

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